3-(4-chlorobenzoyl)-1-[(pyridin-3-yl)methyl]urea
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Overview
Description
3-(4-chlorobenzoyl)-1-[(pyridin-3-yl)methyl]urea is a chemical compound with the molecular formula C14H12ClN3O2 and a molecular weight of 289.72. It is characterized by the presence of a chloro group attached to a benzamide structure, which is further linked to a pyridin-3-ylmethyl group through a carbamoyl linkage.
Preparation Methods
The synthesis of 3-(4-chlorobenzoyl)-1-[(pyridin-3-yl)methyl]urea typically involves the reaction of 4-chlorobenzoyl chloride with pyridin-3-ylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
3-(4-chlorobenzoyl)-1-[(pyridin-3-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Scientific Research Applications
3-(4-chlorobenzoyl)-1-[(pyridin-3-yl)methyl]urea has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzoyl)-1-[(pyridin-3-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
3-(4-chlorobenzoyl)-1-[(pyridin-3-yl)methyl]urea can be compared with similar compounds such as:
4-chloro-N-((pyridin-2-ylmethyl)carbamoyl)benzamide: Similar structure but with the pyridinyl group attached at a different position.
4-chloro-N-((pyridin-4-ylmethyl)carbamoyl)benzamide: Similar structure but with the pyridinyl group attached at the 4-position.
4-chloro-N-((pyridin-3-ylmethyl)carbamothioyl)benzamide: Similar structure but with a thiocarbonyl group instead of a carbonyl group
Biological Activity
3-(4-chlorobenzoyl)-1-[(pyridin-3-yl)methyl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a pyridine moiety, which is known for enhancing biological activity through various mechanisms, including receptor interaction and enzyme inhibition.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including those similar to this compound.
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
This compound | Candida albicans | 16 µg/mL |
This table summarizes the effectiveness of the compound against various pathogens, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of compounds containing the pyridine nucleus has been widely documented. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways.
A study investigating the mechanism of action revealed that pyridine derivatives could inhibit cell proliferation and induce apoptosis in HeLa cells. The compound demonstrated an IC50 value of approximately 15 µM, suggesting significant cytotoxicity against cervical cancer cells . The mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax.
Table 2: Anticancer Activity Data
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Apoptosis induction via Bcl-2/Bax ratio |
MCF-7 | 20 | Cell cycle arrest at G2/M phase |
A549 | 18 | Inhibition of EGFR signaling |
Other Biological Activities
Besides antimicrobial and anticancer effects, compounds like this compound have been reported to exhibit anti-inflammatory and antioxidant activities. These properties are crucial for developing drugs targeting chronic diseases associated with oxidative stress and inflammation .
Properties
IUPAC Name |
4-chloro-N-(pyridin-3-ylmethylcarbamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-12-5-3-11(4-6-12)13(19)18-14(20)17-9-10-2-1-7-16-8-10/h1-8H,9H2,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSJWAPBSMHHON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49732375 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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